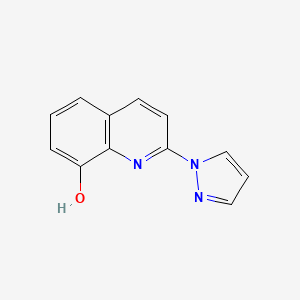

2-(1H-Pyrazol-1-yl)quinolin-8-ol

Description

Historical Context and Evolution of Quinoline-Pyrazole Conjugates in Chemical Research

The study of quinoline (B57606) derivatives has a rich history, with the quinoline scaffold being a fundamental building block in the development of various therapeutic agents. clockss.org Similarly, pyrazole (B372694) and its derivatives have been extensively investigated for their wide-ranging pharmacological activities. researchgate.net The strategic combination of these two privileged heterocyclic systems into a single molecular entity, known as a quinoline-pyrazole conjugate, represents a significant area of research aimed at discovering new molecules with enhanced or novel properties. clockss.orgnih.gov

The development of quinoline-pyrazole hybrids has been driven by the principle of molecular hybridization, a strategy in drug design that combines two or more pharmacophores to create a new hybrid molecule with potentially improved affinity and efficacy. clockss.org Early research into related structures, such as 1H-pyrazolo[3,4-b]quinolines, dates back over a century, with initial syntheses being reported in the early 20th century. researchgate.net These foundational studies paved the way for the exploration of a wide array of structurally diverse quinoline-pyrazole conjugates, including the subject of this article. The synthesis of such conjugates is often achieved through multi-step reactions, for instance, by condensing substituted acetophenones with acetylacetone (B45752) to form a quinoline core, which is then further functionalized. nih.gov

Structural Significance of the 2-(1H-Pyrazol-1-yl)quinolin-8-ol Scaffold

The molecular architecture of this compound is of considerable interest due to the interplay of its constituent parts. The quinoline moiety provides a rigid, planar backbone, while the attached pyrazole ring introduces additional coordination sites. The hydroxyl group at the 8-position of the quinoline ring is particularly significant, as the 8-hydroxyquinoline (B1678124) (oxine) motif is a well-known and powerful chelating agent for a wide variety of metal ions. mocedes.orgnih.gov

Table 1: Crystallographic Data for a Related Compound: 2-[bis(1H-pyrazol-1-yl)methyl]pyridine

| Parameter | Value |

| Formula | C₁₂H₁₁N₅ |

| Molecular Weight | 225.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5723 (3) |

| b (Å) | 8.6376 (3) |

| c (Å) | 9.7354 (5) |

| α (°) | 97.539 (2) |

| β (°) | 106.123 (4) |

| γ (°) | 105.510 (5) |

| Volume (ų) | 574.73 (5) |

| Z | 2 |

| Data obtained for a structurally related ligand to illustrate the crystallographic parameters of a quinoline-pyrazole type scaffold. nih.gov |

Overview of Research Domains for this compound

The unique structural features of this compound and its analogues make them promising candidates for a variety of research applications. The presence of multiple nitrogen donor atoms and a hydroxyl group allows the molecule to act as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions. researchgate.netnih.gov The study of these metal complexes is a significant area of research, with potential applications in catalysis and materials science. researchgate.net

Furthermore, the inherent fluorescence of many pyrazoline and quinoline derivatives suggests that this compound could exhibit interesting photophysical properties. nih.govresearchgate.net Research into the fluorescence of related compounds has explored their use as fluorescent probes for ion detection and cell imaging. nih.govresearchgate.net The investigation of its luminescent properties, including quantum yield and fluorescence lifetime, is crucial for developing its potential in these areas. For instance, a related pyrazoline derivative, 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)phenol (PYDP), was found to have a fluorescence quantum yield of 0.127. nih.gov

The biological activities of quinoline-pyrazole conjugates are also a major focus of research. These compounds have been evaluated for their potential as antibacterial, antifungal, and anticancer agents. clockss.orgnih.gov The ability of the 8-hydroxyquinoline scaffold to chelate metal ions is often implicated in the mechanism of biological action. nih.gov

Table 2: Photophysical Properties of a Related Fluorescent Pyrazoline Derivative

| Property | Value |

| Excitation Wavelength (nm) | 310 |

| Emission Wavelength (nm) | Not Specified |

| Fluorescence Quantum Yield (Φ) | 0.127 |

| Fluorescence Lifetime (τ, ns) | ~10 |

| Data for the related compound 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)phenol (PYDP). nih.gov |

Structure

3D Structure

Properties

CAS No. |

648896-32-6 |

|---|---|

Molecular Formula |

C12H9N3O |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

2-pyrazol-1-ylquinolin-8-ol |

InChI |

InChI=1S/C12H9N3O/c16-10-4-1-3-9-5-6-11(14-12(9)10)15-8-2-7-13-15/h1-8,16H |

InChI Key |

IBFDIWOPJRCTGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)N3C=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Pyrazol 1 Yl Quinolin 8 Ol and Its Analogues

Traditional Synthetic Pathways

Condensation Reactions (e.g., Friedländer-type approaches)

The Friedländer synthesis is a classical and widely used method for the formation of quinoline (B57606) rings. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org In the context of 2-(1H-Pyrazol-1-yl)quinolin-8-ol synthesis, a Friedländer-type approach could theoretically involve the reaction of a 2-aminoaryl aldehyde or ketone with a pyrazole (B372694) derivative containing an appropriate functional group.

The general mechanism of the Friedländer synthesis can proceed through two primary pathways. The first involves an aldol (B89426) addition between the 2-amino substituted carbonyl compound and the ketone, followed by dehydration and subsequent imine formation to yield the quinoline. The second pathway begins with the formation of a Schiff base, followed by an Aldol-type reaction and elimination. wikipedia.org Various catalysts, including acids like trifluoroacetic acid and toluenesulfonic acid, as well as Lewis acids, have been employed to facilitate this reaction. wikipedia.org

Multi-step Reaction Sequences for Quinoline-Pyrazole Integration

The integration of pre-formed quinoline and pyrazole rings is a common multi-step strategy. This can be achieved by creating a reactive site on one heterocycle that can then be used to form a bond with the other.

One such approach involves the synthesis of 2-hydrazinylquinoline, which can then be reacted with various precursors to form the pyrazole ring. For instance, treatment of 2-hydrazinylquinoline with formylpyrazoles can lead to hydrazonyl pyrazole derivatives. nih.gov Another method involves the reaction of 2-hydrazinylquinoline with reagents like ethoxyethylidene, dithioacetal, and arylidene derivatives to construct the pyrazole moiety. nih.gov

Another multi-step sequence could involve starting with a substituted quinoline, such as a 2-chloroquinoline (B121035) derivative. The chlorine atom can be displaced by a hydrazine (B178648), which then undergoes cyclization to form the pyrazole ring. For example, 2-chloro-3-formylquinolines can react with hydrazine. mdpi.com If the aldehyde group is protected, the hydrazine substitutes the chlorine at the C2 position, and subsequent deprotection and cyclization yield the pyrazolo[3,4-b]quinoline system. mdpi.com

Contemporary and Efficient Synthetic Strategies

Modern synthetic chemistry has focused on developing more efficient methods, such as one-pot reactions and the use of catalysts, to streamline the synthesis of complex molecules like this compound.

One-Pot Syntheses for Direct Functionalization

One-pot syntheses offer a significant advantage by combining multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. worktribe.comnih.gov For the synthesis of pyrazole and quinoline derivatives, one-pot procedures starting from simple isatins have been developed. worktribe.comnih.gov These methods often utilize inexpensive and easy-to-handle building blocks. worktribe.comnih.gov

A one-pot approach for synthesizing pyrazole-quinoline-pyridine hybrids has been described, involving a base-catalyzed cyclocondensation reaction in a multicomponent setup. nih.gov While not directly yielding the target molecule, this demonstrates the feasibility of one-pot strategies for related structures.

Catalytic Approaches in C-N Bond Formation

The formation of the C-N bond between the quinoline and pyrazole rings is a critical step. Catalytic methods, particularly those using transition metals, have become indispensable for this transformation.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been used to synthesize pyrazolo[5,1-a]isoquinolines. nih.gov This involves the coupling of a terminal alkyne with a 5-(2-bromophenyl)-1H-pyrazole, followed by an intramolecular hydroamination. nih.gov While this produces a related but different isomer, the principle of using a palladium catalyst for C-C and subsequent C-N bond formation is relevant.

Copper-catalyzed reactions are also prominent in the synthesis of nitrogen-containing heterocycles. nih.gov For instance, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a route to substituted pyrazoles. organic-chemistry.org Furthermore, cobalt-catalyzed C-H activation and C-N bond formation have emerged as powerful tools in heterocyclic synthesis. nih.gov

Cyclization Reactions in Pyrazole and Quinoline Formation

Cyclization reactions are fundamental to the formation of both the pyrazole and quinoline rings.

Pyrazole Ring Formation: Pyrazoles are commonly synthesized through the reaction of a 1,3-dicarbonyl compound with a hydrazine. nih.gov Variations include the use of α,β-unsaturated ketones and hydrazines. nih.gov Electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine is another method to produce substituted pyrazoles. acs.org

Quinoline Ring Formation: Besides the Friedländer synthesis, other named reactions for quinoline formation include the Pfitzinger reaction, which uses isatin (B1672199) and a carbonyl compound, and the Niementowski reaction, which employs anthranilic acid and a ketone or aldehyde. mdpi.com The Doebner-von Miller reaction and the Skraup synthesis are also classical methods for quinoline synthesis. wikipedia.org More recently, metal-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles have been developed to produce quinolines under mild conditions. organic-chemistry.org

Regioselectivity and Stereoselectivity in Synthesis of this compound Derivatives

The precise arrangement of substituents on the pyrazole and quinoline rings is crucial for the biological activity and material properties of the final compound. This section explores the factors governing the regiochemical and stereochemical outcomes in the synthesis of derivatives of this compound.

Regioselectivity

Regioselectivity in the synthesis of pyrazolyl quinolines primarily concerns the orientation of the pyrazole ring relative to the quinoline core. When a substituted hydrazine reacts with a quinoline precursor bearing a 1,3-dicarbonyl or an equivalent functionality, two regioisomeric products can potentially form: the pyrazolo[3,4-b]quinoline and the pyrazolo[4,3-c]quinoline systems. The outcome of this cyclization is often dictated by the reaction conditions and the nature of the substituents on both reacting partners. rsc.orgmdpi.com

One of the common methods for synthesizing pyrazolo[3,4-b]quinolines involves the reaction of hydrazines with 2-chloro-3-formylquinolines or related derivatives. mdpi.com The regioselectivity is generally controlled by the differential reactivity of the electrophilic centers in the quinoline precursor. For instance, the reaction of hydrazines with 3-acetyl-4-(methylthio)quinolin-2(1H)-one has been shown to be highly dependent on the solvent and reaction temperature, leading to the selective formation of either pyrazolo[3,4-b]quinoline or pyrazolo[4,3-c]quinoline derivatives. rsc.org

A review of synthetic strategies for pyrazolyl quinolines highlights two main approaches: building a pyrazole ring onto a quinoline scaffold, or constructing a quinoline ring onto a pyrazole scaffold. researchgate.net The choice of strategy can inherently direct the regiochemical outcome. For example, the condensation of hydrazinylquinolines with 1,3-diketones can lead to a mixture of regioisomers, the ratio of which can be influenced by the catalyst and reaction conditions. The use of InCl3 as a catalyst under microwave irradiation has been reported to provide good yields of the desired pyrazolyl substituted quinolines. researchgate.net

The synthesis of pyrazol-3-yl-quinolin-8-ol derivatives has been achieved through a one-pot reaction, although the detailed study of regioselectivity in this specific context is not extensively documented in the provided results. nih.gov However, the principles of pyrazole formation from 1,3-dicarbonyl compounds and hydrazines are well-established and suggest that the substitution pattern on both reactants would be a key determinant of the regiochemical outcome. nih.gov

The table below summarizes some findings on the regioselective synthesis of related pyrazoloquinoline systems.

| Starting Materials | Reagents and Conditions | Major Product Regioisomer |

| 3-Acetyl-4-(methylsulfanyl)quinolin-2(1H)-one and Hydrazine | Varies (solvent and temperature dependent) | Pyrazolo[3,4-b]quinoline or Pyrazolo[4,3-c]quinoline |

| Hydrazinylquinolines and 1,3-Diketones | InCl3, Microwave irradiation | Pyrazolyl substituted quinolines |

| o-Aminobenzaldehydes and Pyrazolone derivatives | Friedländer Condensation | Pyrazolo[3,4-b]quinoline and Pyrazolo[4,3-c]quinoline isomers |

| Anthranilic acid and Pyrazolone | Niementowski Reaction (attempted) | Did not yield the expected 4-hydroxy-1H-pyrazolo[3,4-b]quinoline |

Stereoselectivity

The topic of stereoselectivity in the synthesis of this compound derivatives is less explored in the available scientific literature. Most reported syntheses focus on the construction of the aromatic, and therefore planar, pyrazolyl-quinoline core, where stereocenters are not typically introduced.

However, the synthesis of derivatives with chiral centers on substituents attached to either the pyrazole or quinoline ring would necessitate stereochemical control. General principles of asymmetric synthesis would apply in such cases. This could involve the use of:

Chiral catalysts: Chiral ligands complexed to a metal center can create a chiral environment that directs the formation of one enantiomer over the other. researchgate.netyoutube.comrsc.org For instance, chiral iridium catalysts have been successfully used for the asymmetric hydrogenation of quinolines to produce chiral 1,4-dihydroquinolines. nih.gov

Chiral auxiliaries: A chiral molecule can be temporarily attached to a reactant to guide the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Diastereoselective reactions: If a molecule already contains a stereocenter, a new stereocenter can often be introduced with a specific stereochemical relationship to the existing one.

While specific examples for the asymmetric synthesis of this compound derivatives are not prominent in the surveyed literature, the broader field of asymmetric catalysis offers a toolbox of methods that could be adapted for this purpose. researchgate.netyoutube.com The development of stereoselective syntheses for this class of compounds remains an area for future research.

Coordination Chemistry of 2 1h Pyrazol 1 Yl Quinolin 8 Ol As a Ligand

Ligand Binding Sites and Denticity of 2-(1H-Pyrazol-1-yl)quinolin-8-ol

The this compound molecule is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms. The primary binding sites are the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom at the 2-position of the pyrazole (B372694) ring. This N,N-chelation forms a stable five-membered ring with the metal ion, a common feature in coordination complexes of similar pyrazolyl-substituted nitrogen heterocycles. The hydroxyl group at the 8-position of the quinoline ring can also participate in coordination through deprotonation, leading to the formation of a neutral chelate. This dual binding capability makes this compound a versatile ligand for a wide range of metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Complexes of this compound with several transition metals have been reported in the literature. The synthesis generally involves the reaction of the ligand with the corresponding metal chloride, nitrate, or acetate (B1210297) salt in a solvent such as ethanol (B145695) or methanol. The stoichiometry of the resulting complexes is often influenced by the metal-to-ligand ratio used in the synthesis.

For instance, dinuclear complexes of the closely related ligand 8-quinoline-1H-pyrazole-3-carboxamide with copper(II) and nickel(II) have been synthesized and structurally characterized researchgate.net. It is plausible that this compound forms similar complexes. The general synthetic procedure involves dissolving the ligand and the metal salt in a suitable solvent, followed by heating under reflux. The resulting solid complex is then filtered, washed, and dried.

Table 1: Representative Transition Metal Complexes of Pyrazole-Containing Quinoline Ligands

| Metal Ion | General Formula | Synthetic Method | Reference |

|---|---|---|---|

| Cu(II) | [Cu(L)Cl₂]₂ | Reaction of ligand with CuCl₂ | researchgate.net |

| Ni(II) | [Ni(L)Cl₂]·CH₂Cl₂ | Reaction of ligand with NiCl₂ | researchgate.net |

| Fe(II) | [Fe(L)₂(ClO₄)₂] | Reaction of ligand with Fe(ClO₄)₂ | nih.gov |

| Zn(II) | [Zn(L)Cl₂] | Reaction of ligand with ZnCl₂ | researchgate.net |

| Cd(II) | [Cd(L)Cl₂] | Reaction of ligand with CdCl₂ | nih.gov |

| Ga(III) | [Ga(L)₃] | Reaction of ligand with Ga(NO₃)₃ | nih.gov |

| Ag(I) | Ag(L) | Reaction of ligand with AgPF₆ | rsc.org |

L represents a pyrazole-containing quinoline or similar N-heterocyclic ligand.

The coordination geometry of the metal complexes of this compound is determined by the nature of the metal ion and the stoichiometry of the complex. X-ray crystallography is the most definitive method for determining the precise coordination environment. Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy, as well as magnetic susceptibility measurements, also provide valuable insights into the geometry of the complexes.

For square planar ions like Cu(II), a 1:2 metal-to-ligand complex would likely adopt a distorted square planar geometry. Octahedral metal ions such as Ni(II), Co(II), and Fe(II) are expected to form complexes with a 1:2 or 1:3 metal-to-ligand ratio, resulting in distorted octahedral geometries. For instance, in related Ni(II) complexes with 8-hydroxyquinoline-imine ligands, a distorted octahedral coordination has been observed researchgate.net. Tetrahedral geometries are common for Zn(II) and Cd(II) complexes, particularly with a 1:2 metal-to-ligand ratio researchgate.net.

Stability and Thermodynamics of this compound Metal Complexes

The stability of metal complexes is a crucial factor in their potential applications. The stability of this compound complexes is influenced by several factors, including the nature of the metal ion, the chelate effect, and the electronic properties of the ligand. The formation of a five-membered chelate ring upon coordination significantly enhances the thermodynamic stability of the complexes.

The stability constants of metal complexes with the parent 8-hydroxyquinoline (B1678124) are well-documented and provide a baseline for understanding the stability of its derivatives. The introduction of the pyrazolyl group at the 2-position is expected to modify the electronic properties of the quinoline ring and, consequently, the stability of the resulting metal complexes. Quantitative determination of the stability constants can be achieved through techniques such as potentiometric or spectrophotometric titrations. For related 8-(2-pyridyl)quinoline complexes, formation constants (log K₁) have been determined for various metal ions, including Cd(II), Cu(II), Ni(II), and Zn(II) uncw.edu.

Redox Properties of this compound Complexes

The redox properties of metal complexes are of fundamental importance, particularly for their potential applications in catalysis and materials science. The redox behavior of this compound complexes can be investigated using electrochemical techniques such as cyclic voltammetry. These studies can reveal the formal potentials of the metal-centered and/or ligand-centered redox processes.

The parent 8-quinolinol and its metal complexes exhibit redox activity. For example, the iron complexes of 8-quinolinol have been studied by cyclic voltammetry, which confirmed their redox activity mdpi.com. The electrochemical behavior of chelate complexes based on 8-oxyquinoline has also been investigated, showing that the ligand can be reduced in two one-electron steps researchgate.net. The introduction of the pyrazole moiety is expected to influence the redox potentials of the resulting complexes due to its electron-withdrawing or -donating nature, which can be transmitted through the quinoline system to the metal center.

Theoretical and Computational Studies on 2 1h Pyrazol 1 Yl Quinolin 8 Ol

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.orgnih.gov It is employed to determine various molecular properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals. scirp.org For 2-(1H-pyrazol-1-yl)quinolin-8-ol, DFT calculations are essential for elucidating its intrinsic electronic characteristics, which dictate its chemical behavior.

HOMO-LUMO Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. arabjchem.org Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. nih.gov DFT calculations for quinoline (B57606) and its derivatives show that these molecules possess significant stability, with calculated energy gaps often falling in the range of 4.0 to 4.8 eV. scirp.orgarabjchem.org For instance, the calculated HOMO-LUMO gap for the parent quinoline molecule is approximately 4.83 eV, while for 8-hydroxy-2-methyl quinoline, it is around 4.81 eV. scirp.orgarabjchem.org Pyrazole (B372694) derivatives also exhibit a wide range of energy gaps depending on their substituents. researchgate.net For this compound, the gap is expected to be within a similar range, reflecting a stable yet reactive molecule capable of engaging in charge-transfer interactions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| 8-Hydroxy-2-methyl quinoline | Not specified | Not specified | 4.81 | arabjchem.org |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | Not specified | Not specified | 4.08 | arabjchem.org |

This table presents DFT-calculated HOMO-LUMO energy gaps for quinoline and related derivatives to provide context for the expected electronic properties of this compound.

Charge Distribution and Bonding Characteristics (e.g., NBO, AIM)

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular and intermolecular bonding, and hyperconjugative interactions within a molecule. researchgate.net It provides a detailed picture of the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which stabilizes the molecule.

For this compound, NBO analysis would reveal the distribution of charges on its constituent atoms. It is anticipated that the nitrogen atoms of both the quinoline and pyrazole rings, as well as the oxygen atom of the hydroxyl group, would possess negative charges, making them nucleophilic centers and potential sites for coordination with metal ions. The hydrogen of the hydroxyl group would be positively charged, making it a potential hydrogen bond donor. These charge distributions are fundamental to understanding the molecule's electrostatic potential and its interaction with other molecules. The Atoms in Molecules (AIM) theory could further complement this by defining atomic boundaries and characterizing the nature of chemical bonds (e.g., ionic, covalent, charge-shift).

| Atomic Site | Expected NBO Charge Characteristic | Implication for Reactivity |

| Quinoline Nitrogen | Negative | Nucleophilic center, H-bond acceptor, metal coordination site |

| Pyrazole Nitrogens | Negative | Nucleophilic centers, metal coordination sites |

| Phenolic Oxygen | Negative | Nucleophilic center, H-bond acceptor, metal coordination site |

| Phenolic Hydrogen | Positive | Electrophilic center, H-bond donor |

| Aromatic Carbons | Varied (Slightly negative or positive) | Sites for electrophilic or nucleophilic attack |

This table summarizes the expected charge characteristics on key atoms of this compound based on NBO analysis principles, indicating their roles in chemical interactions.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations provide valuable information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations can explore its conformational landscape, identifying the most stable spatial arrangements of the pyrazole and quinoline rings relative to each other. The simulations can also detail the dynamics of intermolecular hydrogen bonding, particularly involving the 8-hydroxyl group and the nitrogen atoms, which are crucial for its assembly in the solid state and its binding to target proteins. nih.gov When studying potential drug candidates, MD simulations are used to assess the stability of the ligand-protein complex, analyzing parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the solvent-accessible surface area (SASA) to validate docking results and predict binding affinity. nih.govresearchgate.net

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry offers tools to predict the reactivity of a molecule and explore potential reaction mechanisms. Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within this compound for nucleophilic, electrophilic, or radical attack. arabjchem.org

The analysis of frontier molecular orbitals (HOMO and LUMO) is central to this prediction. The HOMO is typically localized on the electron-rich parts of the molecule, indicating the sites most susceptible to electrophilic attack, while the LUMO is on electron-deficient regions, indicating sites for nucleophilic attack. For this compound, the quinolinol moiety is expected to be the primary electron-donating part (HOMO), whereas the pyrazole ring can act as an electron-accepting moiety (LUMO). Computational studies can also map the potential energy surface for specific reactions, identifying transition states and calculating activation barriers, which provides a detailed mechanistic understanding without the need for physical experimentation.

Computational Insights into Coordination Behavior

The presence of multiple nitrogen atoms and a hydroxyl oxygen makes this compound an excellent chelating ligand for various metal ions. Pyrazole-derived ligands are widely used in coordination chemistry due to their diverse coordination modes. researchgate.net

DFT calculations are instrumental in understanding the coordination behavior of such ligands. researchgate.net These studies can model the geometry of the resulting metal complexes, determine the binding energies, and analyze the nature of the metal-ligand bonds. The analysis typically reveals that the ligand donates electron density to the metal center through both sigma (σ) and pi (π) donation. researchgate.net In the case of this compound, coordination is expected to occur through the nitrogen of the quinoline ring and the deprotonated oxygen of the hydroxyl group, forming a stable chelate ring. The pyrazole nitrogen atoms also offer additional coordination sites, potentially leading to the formation of polynuclear complexes.

| Interaction Type | Description | Relevance to this compound |

| σ-Donation | Donation of electron density from ligand sigma orbitals to empty metal orbitals. | The primary interaction from the quinoline N, pyrazole N, and hydroxyl O lone pairs to the metal center. |

| π-Donation | Donation of electron density from ligand pi orbitals to empty metal orbitals. | Contributes to the overall metal-ligand bond strength, involving the aromatic ring systems. |

| Chelation | Formation of a stable ring structure upon binding of a multidentate ligand to a central metal ion. | The ligand acts as a bidentate O,N-donor, forming a stable complex with the metal. |

This table outlines the key computational insights into the coordination behavior of pyrazole-quinoline type ligands with metal ions.

Photophysical Properties and Luminescence Applications of 2 1h Pyrazol 1 Yl Quinolin 8 Ol Derivatives

Intrinsic Luminescence Characteristics of the 2-(1H-Pyrazol-1-yl)quinolin-8-ol Chromophore

The luminescence of the this compound scaffold is fundamentally derived from its constituent parts: the pyrazole (B372694) and the quinolin-8-ol units. On its own, the pyrazole ring is generally considered to have poor fluorescent properties. nih.gov In contrast, the quinoline (B57606) moiety, particularly the 8-hydroxyquinoline (B1678124) (oxine) fragment, is a renowned fluorophore. semanticscholar.orgnih.gov While 8-hydroxyquinoline itself is typically non-fluorescent in many conditions, its derivatives and metal complexes exhibit intense fluorescence. uci.edu

The combination of these two heterocyclic systems into a single chromophore, as in this compound, results in a molecule with inherent luminescent capabilities. Studies on the closely related fused isomers, 1H-pyrazolo[3,4-b]quinolines, confirm that the pyrazole-and-quinoline fragment is characterized by intense fluorescence, both in solution and in the solid state. mdpi.com This fluorescence is attributed to π-π* electronic transitions within the conjugated system. researchgate.net The specific photophysical properties, such as emission wavelength and quantum yield, can be significantly influenced by the introduction of various substituents onto either the pyrazole or quinoline rings. mdpi.com For instance, attaching a phenyl group to the pyrazole ring in a 1H-pyrazolo[3,4-b]quinoxaline system was found to enhance fluorescence. researchgate.net This demonstrates the tunability of the core chromophore's luminescent output.

Luminescence Enhancement and Quenching Mechanisms in Metal Complexes

The nitrogen atom of the pyrazole ring and the nitrogen and hydroxyl oxygen atoms of the quinolin-8-ol moiety make this compound an excellent chelating ligand for various metal ions. nih.govelsevierpure.com This coordination ability is central to its use in luminescent applications, as the binding of a metal ion can dramatically alter the photophysical behavior of the molecule through several well-defined mechanisms.

Luminescence Enhancement: A primary mechanism for increased fluorescence upon metal binding is Chelation-Enhanced Fluorescence (CHEF) . researchgate.netrsc.orgresearchgate.net In the free ligand, non-radiative decay pathways, such as molecular vibrations and rotations, can dissipate the energy of the excited state, thus reducing fluorescence. Upon chelation to a metal ion, the ligand's conformation becomes more rigid, which restricts these non-radiative processes and forces the excited state to decay via the emission of a photon, leading to a significant increase in fluorescence intensity. researchgate.net

Another critical mechanism is the inhibition of Photoinduced Electron Transfer (PET) . rsc.orgresearchgate.net In some derivatives, the lone pair of electrons on a nitrogen atom can quench the fluorescence of the nearby fluorophore (the quinoline part) by transferring an electron to its excited state. When a metal ion coordinates with this nitrogen atom, the electron pair is engaged in the coordinate bond and is no longer available to participate in the PET process. This "turns on" the fluorescence of the molecule. researchgate.netresearchgate.net

Luminescence Quenching: Conversely, the interaction with certain metal ions can lead to a decrease or complete quenching of fluorescence. This can occur through several pathways:

Static Quenching: The formation of a non-fluorescent ground-state complex between the ligand and a metal ion can lead to static quenching. nih.gov

Chelation-Enhanced Quenching (CHEQ): This mechanism is often observed with paramagnetic metal ions like Fe²⁺, where the metal center facilitates non-radiative decay. researchgate.net The interaction with Cu²⁺, a well-known fluorescence quencher, is also often attributed to its paramagnetic nature which deactivates the excited state. nih.gov

Heavy-Atom Effect: Coordination with heavy metal ions (e.g., Pb²⁺, Hg²⁺) can enhance spin-orbit coupling, which promotes intersystem crossing from the singlet excited state to the triplet state. uci.edu This populates non-emissive or weakly phosphorescent states at the expense of fluorescence, leading to quenching. nih.gov

Energy or Electron Transfer: In some cases, the metal ion can accept energy or an electron from the ligand's excited state, resulting in a non-radiative decay. For example, platinum(II) complexes can exhibit luminescence quenching in solution due to reorganization energy caused by ligand vibration, which facilitates non-radiative transitions. rsc.org

Application as Fluorescent Chemosensors for Specific Analytes (e.g., Metal Ions)

The pronounced changes in fluorescence intensity and/or color upon metal chelation make derivatives of this compound ideal candidates for fluorescent chemosensors. These sensors offer high sensitivity and selectivity for the detection of specific metal ions in various media. nih.gov

A notable example involves a chemosensor equipped with an 8-hydroxyquinoline fluorescent unit and a 3,5-dimethylpyrazole (B48361) binding site, which was designed for the selective detection of aluminum ions (Al³⁺). nih.gov Quinoline-based probes, in general, demonstrate remarkable selectivity for Al³⁺, often displaying a dramatic "turn-on" fluorescence response due to the CHEF and PET inhibition mechanisms. researchgate.netrsc.org Similarly, pyrazoline-based sensors have been developed that show high selectivity for Al³⁺, albeit through a fluorescence quenching mechanism. nih.gov

Beyond aluminum, these scaffolds have been adapted to detect other biologically and environmentally important metal ions. By modifying the quinoline and pyrazole units, researchers have created sensors for zinc (Zn²⁺), cadmium (Cd²⁺), lead (Pb²⁺), and copper (Cu²⁺). nih.govrsc.orguns.ac.id The selectivity of the sensor is dictated by the specific binding cavity created by the ligand and its affinity for different ions. For example, two positional isomers of a quinoline-based sensor showed different responses and sensitivities for Al³⁺ and Zn²⁺, highlighting the structural tunability of these systems. rsc.org

The table below summarizes the performance of several chemosensors based on pyrazole and quinoline derivatives for the detection of various metal ions.

| Sensor Base | Analyte | Fluorescence Response | Proposed Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Quinoline-Pyrazole-Hydrazide | Al³⁺ | Enhancement (Turn-on) | CHEF | 1.2 nM | researchgate.net |

| Quinoline-Hydrazone | Al³⁺ | Enhancement (Turn-on) | PET & ICT | 1.25 μM | researchgate.net |

| Quinoline-Tripodal Schiff Base | Al³⁺ | Enhancement (Turn-on) | CHEF & PET | 7.0 nM | rsc.org |

| Pyrazoline Derivative | Al³⁺ | Quenching | Complex Formation | Not Specified | nih.gov |

| Quinoline-Imine | Al³⁺ | 97-fold Enhancement | PET | Not Specified | rsc.org |

| Quinoline-Imine | Zn²⁺ | 79-fold Enhancement | PET | Not Specified | rsc.org |

| Pyrazoline-Quinoline | Zn²⁺ | Enhancement | Not Specified | 2.9 nM | nih.gov |

| Fe(III)-Pyrazoline Complex | Cd²⁺ | Enhancement (Turn-on) | Displacement | Not Specified | uns.ac.id |

Potential in Organic Optoelectronic Devices (e.g., OLEDs)

The high fluorescence quantum yields and thermal stability of pyrazole-quinoline derivatives make them promising materials for organic optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). mdpi.com In an OLED, an organic material emits light in response to an electric current. Materials based on quinoline derivatives are well-known for their high electroluminescence efficiency. mdpi.com

Research on the fused isomers, 1H-pyrazolo[3,4-b]quinolines, has demonstrated their applicability as emission materials in OLEDs. mdpi.com Devices fabricated with these compounds have been shown to emit blue-greenish light, with performance metrics like ignition voltage being dependent on the specific substituents on the pyrazoloquinoline core. mdpi.com Furthermore, pyrazole-based polymers have been synthesized that exhibit bright electroluminescence, confirming the utility of the pyrazole moiety in charge-transporting and emissive layers. rsc.org Pyrazoline derivatives have also attracted significant attention for OLEDs, as they can function as both hole-transporting and emitting materials, possessing favorable HOMO and LUMO energy levels for device applications. researchgate.net

Metal complexes of these ligands are also highly relevant. Zinc (II) complexes containing 8-hydroxyquinoline derivatives, such as bis(2-methyl-8-quinolinolato)zinc, are particularly promising. ijcce.ac.ir These zinc complexes can serve as emitters and electron carriers, with some showing electron transport capabilities superior to the industry-standard aluminum complex, Alq₃. ijcce.ac.ir The use of a zinc complex of 2-methyl-8-quinolinol as a dopant in a polymer matrix has successfully produced OLEDs with bright green electroluminescence. ijcce.ac.irijcce.ac.ir Given that this compound combines the electroluminescent pyrazole-quinoline core with the metal-chelating 8-hydroxyquinoline unit, its metal complexes hold significant potential for the development of new, efficient, and color-tunable OLEDs.

Catalytic Applications of 2 1h Pyrazol 1 Yl Quinolin 8 Ol Complexes

Homogeneous Catalysis Utilizing 2-(1H-Pyrazol-1-yl)quinolin-8-ol Metal Complexes

Metal complexes of this compound and its derivatives have emerged as versatile homogeneous catalysts for a range of organic transformations. The combination of the pyrazole (B372694) and quinolinol fragments allows for fine-tuning of the electronic and steric properties of the metal center, which in turn influences the catalytic activity and selectivity.

Vanadium complexes incorporating 8-hydroxyquinoline (B1678124) derivatives have shown high catalytic activity in the oxidation of alkanes using hydrogen peroxide as the oxidant. For instance, monomeric oxovanadium(V) complexes with nitro or halogen-substituted quinolin-8-olate ligands can achieve high yields of alkyl hydroperoxides. researchgate.net The redox-active nature of the quinolin-8-olate ligand is believed to play a crucial role in the activation of hydrogen peroxide. researchgate.net

Ruthenium complexes featuring pyrazole-containing ligands have also been extensively studied in homogeneous catalysis. For example, ruthenium(II) complexes with pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridine ligands are effective for the acceptorless dehydrogenation of alcohols to aldehydes. nih.gov The protic NH group on the pyrazole ring is often implicated in the catalytic cycle, participating in proton transfer steps. nih.gov While direct studies on the catalytic activity of this compound ruthenium complexes in reactions like olefin epoxidation are not extensively documented, the known reactivity of related ruthenium-oxo species in such transformations suggests their potential. rsc.org The catalytic performance in these systems is often dependent on the specific ligand architecture and the reaction conditions employed.

Heterogeneous Catalysis and Catalyst Design

The transition from homogeneous to heterogeneous catalysis is a critical step towards the development of more sustainable and industrially viable chemical processes. Immobilizing catalytically active metal complexes, such as those derived from this compound, onto solid supports can facilitate catalyst separation and recycling.

One approach to creating heterogeneous catalysts involves the in-situ formation of insoluble, active species from homogeneous precursors during the catalytic reaction. For example, certain dioxomolybdenum(VI) complexes with pyrazolylpyridine ligands, while initially acting as homogeneous catalysts for olefin epoxidation, can transform into insoluble, catalytically active materials that can be recovered and reused.

A more deliberate approach to designing heterogeneous catalysts involves the synthesis of metal-organic frameworks (MOFs) or other coordination polymers where the pyrazole-containing ligand is an integral part of the structure. For instance, metal pyrazolyl-diphosphonate pillared materials have been developed as effective heterogeneous catalysts for the Mukaiyama-type aerobic epoxidation of olefins. These materials exhibit robust catalytic performance and can be recycled with minimal loss of activity.

The epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates. Metal complexes of pyrazole-containing ligands have demonstrated significant promise in catalyzing this reaction.

Molybdenum(VI) complexes bearing pyrazolylpyridine ligands have been shown to be moderately active catalysts for the epoxidation of cis-cyclooctene using tert-butylhydroperoxide as the oxidant, yielding the corresponding epoxide as the sole product. The catalytic activity of these complexes is influenced by the electronic properties of the pyrazole and pyridine (B92270) rings.

In the realm of heterogeneous catalysis, a cobalt-based pyrazole diphenyl phosphonate (B1237965) (Co-PZDP) material has been successfully employed as a catalyst for the oxidation of olefins to epoxides using molecular oxygen. This system achieved high yields for the epoxidation products. The performance of such catalysts is often dependent on the substrate, oxidant, and reaction conditions. Below is a data table summarizing the catalytic performance of a related pyrazole-containing catalyst system in olefin epoxidation.

| Catalyst System | Olefin | Oxidant | Conversion (%) | Epoxide Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| [MoO2Cl2(PzPy)] | cis-Cyclooctene | TBHP | 98 | 98 | 100 | |

| Co-PZDP | Styrene | O2 | - | 92 | - | |

| [MoO2(OSiPh3)2(PzPy)] | cis-Cyclooctene | TBHP | 65 | 65 | 100 | |

| Ru-porphyrin | Styrene | O2/H2O | >95 | >95 | >95 | rsc.org |

| Ru-porphyrin | 1-Octene | O2/H2O | - | ~70 | - | rsc.org |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is paramount for optimizing catalyst performance and designing new, more efficient catalysts. For metal complexes of this compound and its analogs, mechanistic studies often focus on the nature of the active oxidizing species and the role of the ligand in the catalytic cycle.

In the case of vanadium-catalyzed alkane oxidation with 8-hydroxyquinoline derivative ligands, experimental and computational studies suggest a mechanism involving the formation of hydroxyl radicals (HO•) as the active oxidizing species. researchgate.net This proposed mechanism differs from the classical Fenton-type systems and highlights the non-innocent role of the quinolin-8-olate ligand in activating hydrogen peroxide without a change in the metal's oxidation state. researchgate.net The activation is thought to occur through the coordination of H₂O₂ to the vanadium center, facilitated by the electronic properties of the ligand. researchgate.net

Ligand Design for Enhanced Catalytic Activity

The modular nature of the this compound ligand scaffold allows for systematic modifications to enhance the catalytic activity and selectivity of its metal complexes. By introducing different substituents on either the pyrazole or the quinoline (B57606) ring, it is possible to tune the electronic and steric properties of the ligand and, consequently, the coordinated metal center.

For instance, in pyrazole-based manganese catalysts for transfer hydrogenation, the nature of the pyrazole ligand has been shown to significantly improve the efficiency of the catalytic system. Similarly, for pincer-type pyrazole ruthenium complexes used in the dehydrogenation of alcohols, the substituents on the pyrazole ring influence the catalytic activity. nih.gov The introduction of electron-withdrawing or electron-donating groups can alter the electron density at the metal center, thereby affecting its reactivity.

In the context of oxidation catalysis, modifying the quinoline ring of 8-hydroxyquinoline ligands with electron-withdrawing groups has been shown to enhance the catalytic activity of vanadium complexes in alkane oxidation. researchgate.net This suggests that for this compound, similar modifications to the quinoline moiety could lead to more active catalysts. The strategic design of ligands is a powerful tool for developing next-generation catalysts with improved performance for a wide range of chemical transformations. The use of pyrazole ligands has been shown to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide, demonstrating the broad applicability of pyrazole-containing ligands in catalysis.

Supramolecular Chemistry and Intermolecular Interactions of 2 1h Pyrazol 1 Yl Quinolin 8 Ol

Crystallographic Analysis of Supramolecular Assemblies

A crystallographic analysis would be the cornerstone for understanding the supramolecular chemistry of 2-(1H-Pyrazol-1-yl)quinolin-8-ol. This would involve the determination of its single-crystal X-ray structure, which would provide precise information about the molecule's conformation and its packing in the solid state. Key parameters that would be obtained from such an analysis are presented in the table below. Without experimental data, these values remain hypothetical.

| Crystallographic Parameter | Description | Hypothetical Data |

| Crystal System | The symmetry system to which the crystal belongs. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, α = 90°, β = XX.XX°, γ = 90° |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The theoretical density of the crystal. | X.XXX g/cm³ |

This data would be crucial for visualizing the three-dimensional arrangement of the molecules and identifying the primary intermolecular interactions that govern the formation of its supramolecular assemblies.

Non-Covalent Interactions in Solid State and Solution

Non-covalent interactions are the driving forces behind the formation of supramolecular structures. For this compound, the key interactions would be hydrogen bonding and π-stacking.

The molecule possesses both hydrogen bond donors (the hydroxyl group, O-H) and acceptors (the nitrogen atoms of the quinoline (B57606) and pyrazole (B372694) rings, and the oxygen atom). This would allow for the formation of various intramolecular and intermolecular hydrogen bonds. The presence of these interactions would be confirmed by crystallographic data and spectroscopic techniques such as FT-IR and NMR.

| Potential Hydrogen Bond | Donor | Acceptor | Typical Distance (Å) |

| O-H···N | Hydroxyl group | Quinoline or Pyrazole Nitrogen | 2.7 - 3.2 |

| C-H···O | Aromatic C-H | Hydroxyl Oxygen | 3.0 - 3.5 |

| C-H···N | Aromatic C-H | Quinoline or Pyrazole Nitrogen | 3.1 - 3.6 |

The aromatic nature of both the quinoline and pyrazole rings suggests a high propensity for π-stacking interactions. These can occur in several geometries, including face-to-face and edge-to-face arrangements, contributing significantly to the stability of the crystal lattice. The specific geometry and distances of these interactions would be determined from crystallographic analysis.

| Type of π-Interaction | Interacting Moieties | Typical Distance (Å) |

| π-π Stacking | Quinoline-Quinoline, Pyrazole-Pyrazole, Quinoline-Pyrazole | 3.3 - 3.8 (centroid-to-centroid) |

| C-H···π | Aromatic C-H and a π-system | 2.5 - 2.9 (H to π-centroid) |

Self-Assembly Processes and Molecular Recognition

The combination of hydrogen bonding and π-stacking interactions would likely drive the self-assembly of this compound into well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. Molecular recognition, the specific binding of molecules to one another, would be governed by the precise arrangement and complementarity of these non-covalent interactions.

Host-Guest Chemistry and Encapsulation Phenomena

The structure of this compound, particularly if it forms specific cavities or channels in its solid-state assembly, could lend itself to host-guest chemistry. This would involve the encapsulation of smaller guest molecules within the host lattice. The potential for such phenomena would be highly dependent on the specific supramolecular architecture formed, which is currently unknown.

Biological Activity and Mechanistic Understanding of 2 1h Pyrazol 1 Yl Quinolin 8 Ol Analogues

General Principles of Biological Action for Quinoline-Pyrazole Hybrid Systems

Quinoline-pyrazole hybrid systems are recognized for their broad spectrum of pharmacological properties, a characteristic attributed to the synergistic combination of the individual bioactive potential of both the quinoline (B57606) and pyrazole (B372694) moieties. researchgate.netresearchgate.net Quinoline, a heterocyclic compound, is a fundamental building block in numerous natural products and synthetic drugs, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.net Similarly, pyrazole and its derivatives are known for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. nih.govglobalresearchonline.net

The biological action of these hybrid systems often stems from their ability to interact with various biological targets. The unique structural arrangement of the fused rings allows for multiple points of interaction with biomolecules, such as enzymes and nucleic acids. researchgate.netnih.gov This can lead to the disruption of essential cellular processes in pathogens or cancer cells. For instance, some quinoline-pyrazole derivatives have demonstrated potent antibacterial and antifungal activities by likely interfering with microbial cellular functions. researchgate.netnih.gov

The versatility of the quinoline-pyrazole scaffold allows for the introduction of various substituents, which can modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity. This adaptability makes it a promising framework for the development of novel therapeutic agents targeting a range of diseases.

Mechanistic Role of Metal Chelation in Biological Processes

A key mechanistic feature contributing to the biological activity of certain 2-(1H-pyrazol-1-yl)quinolin-8-ol analogues is their ability to chelate metal ions. The 8-hydroxyquinoline (B1678124) moiety, in particular, is a well-known chelating agent, capable of binding to various metal ions that are essential for the biological functions of many enzymes. The nitrogen atom in the quinoline ring can also participate in metal coordination. researchgate.net

The process of metal chelation can influence biological systems in several ways. By sequestering essential metal ions, these compounds can disrupt the catalytic activity of metalloenzymes in pathogenic microorganisms or cancer cells, leading to their inhibition. For example, some pyrazole-containing compounds have been synthesized as chelating agents with the aim of mimicking the function of certain enzymes or inhibiting others. researchgate.net The formation of metal complexes with these ligands can also alter their lipophilicity, potentially enhancing their cellular uptake and allowing them to reach their intracellular targets more effectively.

Furthermore, the chelation of metal ions can lead to the generation of reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress and damage cellular components like DNA and proteins, ultimately leading to cell death. This mechanism is thought to contribute to the antimicrobial and anticancer properties of some metal-chelating compounds.

Modulation of Molecular Pathways (e.g., enzyme inhibition, DNA interaction)

The biological effects of this compound analogues are often a result of their ability to modulate specific molecular pathways. Two primary mechanisms of action are enzyme inhibition and interaction with DNA.

Enzyme Inhibition:

Many quinoline-pyrazole hybrids have been designed and synthesized as inhibitors of specific enzymes that play crucial roles in disease progression. For example, some derivatives have been investigated as inhibitors of enzymes like caspase-3, which is involved in apoptosis, and PIM-1 kinase, a key player in cell proliferation and survival. nih.govtandfonline.com The binding of these compounds to the active site of an enzyme can block the access of the natural substrate, thereby inhibiting the enzyme's function. The mode of inhibition can be competitive, non-competitive, or a combination of both. tandfonline.com For instance, certain pyrazole-based compounds have been identified as competitive inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for new antibiotics. nih.gov

DNA Interaction:

Quinoline derivatives are known to interact with DNA, and this interaction is a significant contributor to their anticancer activity. researchgate.netnih.gov They can intercalate between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and interfering with essential processes like DNA replication and transcription. nih.gov Some quinoline-based compounds have also been shown to act as topoisomerase inhibitors, enzymes that are critical for managing DNA topology during replication and transcription. nih.gov By inhibiting these enzymes, the compounds can induce DNA damage and trigger apoptosis in cancer cells. Furthermore, pyrazole-appended quinoline complexes have been shown to bind to the minor groove of DNA. rsc.org

Structure-Activity Relationship (SAR) Studies Related to this compound Scaffold

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogues. For the this compound scaffold, SAR studies have revealed several key features that impact its efficacy.

The nature and position of substituents on both the quinoline and pyrazole rings play a significant role in determining the biological activity. For instance, the introduction of different functional groups can affect the compound's lipophilicity, electronic properties, and steric hindrance, all of which can influence its binding affinity to biological targets. nih.gov

For example, in a series of pyrazole-quinoline hybrids, the presence of specific substituents was found to be critical for their antibacterial and anticancer activities. asianpubs.org Docking studies have suggested that certain substitutions can lead to better binding interactions with the active sites of target enzymes like EGFR and FabH. asianpubs.org Similarly, for quinolinone-pyrimidine hybrids, the number of methoxy (B1213986) groups and the length and flexibility of the linker between the two heterocyclic systems were found to be important for their activity as P-gp inhibitors. nih.govnih.gov

The following table summarizes some key findings from SAR studies on related quinoline-pyrazole hybrid systems:

| Compound Series | Key Structural Features | Impact on Biological Activity | Reference |

| Pyrazole-quinoline hybrids | Substitutions on the hybrid core | Influenced antibacterial and anticancer activity, as well as enzyme inhibitory potency against EGFR and FabH. | asianpubs.org |

| Quinolinone-pyrimidine hybrids | Number of methoxy groups, linker length, and flexibility | Modulated the inhibitory potency against P-gp. | nih.govnih.gov |

| Pyrazole-based DapE inhibitors | Aminopyridine amide substituent | Resulted in potent inhibition of the bacterial enzyme DapE. | nih.gov |

These SAR studies provide valuable insights for the rational design of new this compound analogues with enhanced therapeutic potential. By systematically modifying the scaffold and evaluating the resulting changes in biological activity, researchers can optimize the properties of these compounds for specific therapeutic applications.

Corrosion Inhibition Properties of 2 1h Pyrazol 1 Yl Quinolin 8 Ol Derivatives

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which 2-(1H-pyrazol-1-yl)quinolin-8-ol derivatives inhibit corrosion is through adsorption onto the metal surface. This process involves the interaction of the inhibitor molecules with the metallic substrate, leading to the formation of a protective film that isolates the metal from the corrosive medium. The nature of this adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both.

Physisorption is a result of electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor molecules can become protonated, leading to electrostatic attraction. Chemisorption, on the other hand, involves the formation of coordinate bonds between the lone pairs of electrons on heteroatoms (such as nitrogen and oxygen) in the inhibitor molecule and the vacant d-orbitals of the metal atoms. The presence of π-electrons in the aromatic and heterocyclic rings of these derivatives also contributes to the adsorption process through π-metal interactions.

To understand the adsorption behavior of these inhibitors, various adsorption isotherm models are employed. These models provide insights into the nature of the interaction between the inhibitor and the metal surface. The Langmuir and Freundlich isotherms are among the most commonly used models in this context.

The Langmuir adsorption isotherm assumes that the adsorption occurs at specific homogeneous sites on the metal surface, forming a monolayer. rsc.orgiapchem.orgyoutube.com This model implies that once a site is occupied by an inhibitor molecule, no further adsorption can occur at that site. The degree of surface coverage (θ) is related to the inhibitor concentration (C) by the equation:

C/θ = 1/K_ads + C

where K_ads is the adsorption equilibrium constant. A linear relationship between C/θ and C indicates that the adsorption follows the Langmuir isotherm. Studies on various pyrazole (B372694) and quinoline (B57606) derivatives have shown that their adsorption on steel surfaces often follows the Langmuir model, suggesting the formation of a protective monolayer. iapchem.orgbohrium.comnih.govacs.orgnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net

The Freundlich adsorption isotherm is an empirical model that describes adsorption on heterogeneous surfaces. mdpi.com It is given by the equation:

log θ = log K_f + n log C

where K_f and n are Freundlich constants that represent the adsorption capacity and adsorption intensity, respectively. This model is often applied when the surface of the metal is not uniform and the adsorption energy varies across the surface. Some studies on pyrazole derivatives have found that the Freundlich model provides a good fit for the experimental data, indicating heterogeneous surface interactions. researchgate.net

The choice of the most appropriate isotherm model depends on the specific inhibitor, the metal substrate, and the corrosive environment. By analyzing the experimental data using these models, researchers can gain valuable information about the adsorption process, including the strength of the interaction and the nature of the adsorbed layer.

Electrochemical Characterization of Inhibition Efficiency

Electrochemical techniques are powerful tools for evaluating the performance of corrosion inhibitors. They provide quantitative data on the inhibition efficiency and offer insights into the mechanism of inhibition. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are two of the most widely used electrochemical methods for this purpose.

Potentiodynamic polarization studies involve sweeping the potential of the metal electrode and measuring the resulting current. The resulting Tafel plots provide valuable information about the corrosion kinetics, including the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic and cathodic Tafel slopes (βa and βc).

The inhibition efficiency (IE%) can be calculated from the corrosion current densities in the absence (i_corr) and presence (i'_corr) of the inhibitor:

IE% = [(i_corr - i'_corr) / i_corr] x 100

A significant decrease in the corrosion current density in the presence of the inhibitor indicates effective corrosion protection. acs.org By analyzing the changes in the anodic and cathodic branches of the Tafel plots, it is possible to determine whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For this compound derivatives, studies have shown that they typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govacs.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netjmaterenvironsci.com This is evidenced by a shift in both the anodic and cathodic Tafel curves to lower current densities. researchgate.net

Table 1: Potentiodynamic Polarization Data for a Pyrazole Derivative Inhibitor

| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |

|---|---|---|---|---|---|

| Blank | -450 | 250 | 70 | -120 | - |

| 1x10⁻⁵ | -440 | 100 | 68 | -115 | 60.0 |

| 5x10⁻⁵ | -435 | 50 | 65 | -110 | 80.0 |

| 1x10⁻⁴ | -425 | 25 | 62 | -105 | 90.0 |

| 5x10⁻⁴ | -410 | 12 | 60 | -100 | 95.2 |

Note: This is a representative data table based on typical findings in the literature.

Electrochemical impedance spectroscopy is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. jmaterenvironsci.comdtu.dkresearchgate.net The experiment involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response of the system.

The data is often presented as Nyquist plots, which show the imaginary part of the impedance (-Z_im) versus the real part (Z_re). In the absence of an inhibitor, the Nyquist plot for a corroding metal typically shows a single depressed semicircle, which is characteristic of a charge transfer-controlled corrosion process. In the presence of an effective inhibitor, the diameter of the semicircle increases significantly, indicating an increase in the charge transfer resistance (R_ct). jmaterenvironsci.com

The inhibition efficiency can also be calculated from the EIS data using the following equation:

IE% = [(R'_ct - R_ct) / R'_ct] x 100

where R_ct and R'_ct are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

EIS data is often analyzed by fitting it to an equivalent electrical circuit model. A common model used for inhibited systems includes the solution resistance (R_s), the charge transfer resistance (R_ct), and a constant phase element (CPE) to account for the non-ideal capacitive behavior of the double layer. The decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor is attributed to the adsorption of the inhibitor molecules on the metal surface, which reduces the dielectric constant and/or increases the thickness of the electrical double layer. acs.orgresearchgate.net

Table 2: Electrochemical Impedance Spectroscopy Data for a Quinoline Derivative Inhibitor

| Inhibitor Concentration (M) | R_ct (Ω·cm²) | C_dl (μF/cm²) | IE% |

|---|---|---|---|

| Blank | 100 | 200 | - |

| 1x10⁻⁵ | 300 | 150 | 66.7 |

| 5x10⁻⁵ | 800 | 100 | 87.5 |

| 1x10⁻⁴ | 1500 | 75 | 93.3 |

| 5x10⁻⁴ | 2500 | 50 | 96.0 |

Note: This is a representative data table based on typical findings in the literature.

Influence of Molecular Structure on Inhibition Performance

Several key structural features contribute to the high performance of these compounds:

Heteroatoms: The presence of nitrogen and oxygen atoms in the pyrazole and quinoline rings provides active sites for coordination with the metal surface. The lone pair of electrons on these heteroatoms can be donated to the vacant d-orbitals of the metal, forming strong coordinate bonds (chemisorption). nih.gov

Aromatic Rings: The pyrazole and quinoline rings are aromatic systems with delocalized π-electrons. These π-electrons can interact with the d-orbitals of the metal, further strengthening the adsorption of the inhibitor on the surface.

Substituents: The presence of different substituent groups on the pyrazole or quinoline rings can significantly influence the electronic properties of the molecule and its inhibition efficiency. Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the molecule, enhancing its ability to donate electrons to the metal surface and thus improving the inhibition performance. mdpi.comacs.org Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can decrease the electron density and may have a less pronounced or even detrimental effect on the inhibition efficiency. acs.org

Molecular Size and Planarity: Larger molecules with a planar geometry tend to cover a larger surface area of the metal, providing a more effective barrier against corrosive species. The planarity of the molecule also facilitates stronger π-stacking interactions on the metal surface.

Quantum chemical calculations, such as Density Functional Theory (DFT), are often used to correlate the molecular structure with the inhibition efficiency. acs.org Parameters like the energy of the highest occupied molecular orbital (E_HOMO), the energy of the lowest unoccupied molecular orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment can provide insights into the reactivity and adsorption capabilities of the inhibitor molecules. researchgate.netacs.org A higher E_HOMO value indicates a greater tendency to donate electrons, while a lower E_LUMO value suggests a higher affinity for accepting electrons. A small energy gap generally correlates with higher inhibition efficiency. researchgate.netacs.org

Conclusion and Future Outlook in 2 1h Pyrazol 1 Yl Quinolin 8 Ol Research

Summary of Key Academic Contributions

Research into 2-(1H-Pyrazol-1-yl)quinolin-8-ol and its analogues has yielded significant contributions across several domains:

Synthesis and Structural Characterization: A primary focus has been the development of synthetic routes to create a library of pyrazole-quinoline derivatives. nih.govekb.eg These methods often involve multi-step processes, including condensation reactions and cyclizations, to construct the heterocyclic framework. ekb.egjocpr.com X-ray crystallography studies on analogous compounds have been crucial in elucidating their three-dimensional structures, confirming the planar nature of the quinoline (B57606) and pyrazole (B372694) rings, and revealing the intramolecular hydrogen bonding and supramolecular assemblies that govern their crystal packing. researchgate.netnih.govnih.gov The 8-HQ component typically acts as a potent bidentate ligand, coordinating to metal ions through its phenolic oxygen and quinoline nitrogen atoms. scirp.orgresearchgate.net

Coordination Chemistry: The 8-hydroxyquinoline (B1678124) core makes these molecules exceptional ligands for a wide array of metal ions. Studies on related 8-HQ derivatives show they form stable complexes with varied geometries, such as square-planar or octahedral, depending on the metal ion and stoichiometry. scirp.orgresearchgate.net The addition of the pyrazole ring introduces the possibility of tridentate coordination, which could be used to synthesize novel metal complexes with unique catalytic or photophysical properties. nih.govresearchgate.net

Photophysical Properties: The inherent fluorescence of the 8-hydroxyquinoline scaffold is a key feature. mdpi.com Research on similar structures demonstrates that metal complexation and substitutions on the heterocyclic rings can modulate the emission wavelengths and quantum yields. walisongo.ac.idresearchgate.net This has led to investigations into their use as fluorescent sensors and as emissive materials in organic light-emitting diodes (OLEDs). mdpi.comwalisongo.ac.id Some related compounds exhibit solvatochromism, where their absorption and emission spectra change with solvent polarity. walisongo.ac.id

Biological Activity: A significant body of research has explored the biological potential of pyrazole-quinoline hybrids. Their ability to chelate metal ions is often linked to their bioactivity. nih.gov Numerous studies on related compounds have reported promising antimicrobial, antifungal, anticancer, and antioxidant activities in vitro. nih.govekb.egresearchgate.netiajpr.com

Remaining Challenges and Open Questions

Despite the progress, several challenges and unanswered questions remain, representing critical areas for future investigation:

Comprehensive Structure-Activity Relationships (SAR): While many derivatives have been synthesized and tested, a clear and comprehensive understanding of the structure-activity relationship is often lacking. It remains an open question how specific functional groups on the pyrazole or quinoline rings precisely influence the biological efficacy or photophysical characteristics. nih.govnih.gov

Elucidation of Molecular Mechanisms: For many of the reported biological activities, such as anticancer effects, the precise molecular mechanisms are not fully understood. medpharmres.com A key question is whether the activity stems solely from the disruption of cellular metal homeostasis via chelation or if these compounds interact with specific protein targets to trigger a therapeutic response. nih.gov

Selectivity and Off-Target Effects: A major hurdle in medicinal chemistry is achieving selectivity. For chelating agents, this means targeting specific metal ions implicated in a disease state without disturbing the balance of essential metals. nih.gov Similarly, for cytotoxic compounds, achieving selectivity for cancer cells over healthy cells is paramount to minimizing side effects. acs.org

Translational Gap: Much of the existing research is confined to in vitro studies. There is a significant gap in in vivo data for this compound itself. The translation of promising in vitro results into successful animal models and potential clinical applications remains a substantial challenge. nih.gov

Emerging Research Avenues and Potential for Advanced Materials

The unique combination of a chelating core and a tunable heterocyclic system opens up exciting new research avenues, particularly in the realm of advanced materials and targeted therapies.

Fluorescent Chemosensors: Leveraging the metal-coordinating ability and fluorescent nature of the 8-HQ moiety, a significant emerging application is the design of selective chemosensors. These molecules can be engineered to produce a detectable change in fluorescence upon binding to specific metal ions, offering potential for environmental monitoring and medical diagnostics. mdpi.comwalisongo.ac.id

Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline are foundational materials in OLED technology. The introduction of the pyrazole substituent provides a tool to fine-tune the electronic properties of these complexes. This can alter the emission color, improve quantum efficiency, and enhance the thermal and operational stability of OLED devices, potentially leading to more efficient and durable displays and lighting. mdpi.comwalisongo.ac.idrsc.org

Table 1: Photophysical Properties of Related Quinoline-Based Compounds This table presents data from analogous compounds to infer the potential properties of this compound.

| Compound Class | Key Photophysical Property | Potential Application | Reference |

|---|---|---|---|

| Phenylazoquinolin-8-ol Dyes | Solvatochromism (color change with solvent polarity) | Sensors, Dyes | walisongo.ac.id |

| 1H-Pyrazolo[3,4-b]quinolines | Intense fluorescence in solution and solid state | OLEDs, Fluorescent Probes | mdpi.com |

| 2-(1H-benzoimidazol-2-yl)quinolin-8-ol Zn(II) Complexes | Strong blue emission in the solid state | OLED Emitters | researchgate.net |

| Ir(III) Complexes with Phenylpyrazole Ligands | Tunable triplet emission via interligand energy transfer | Phosphorescent OLEDs (PhOLEDs) | rsc.org |

Catalysis: As potential tridentate ligands, the metal complexes of this compound could be explored for their catalytic activity. nih.gov This remains a relatively untapped area for this specific scaffold but holds promise for applications in organic synthesis and industrial chemical processes.

Targeted Therapeutics: Moving beyond the broad-spectrum activity of simple chelators, an emerging strategy is to design these molecules to interact with specific biological targets. For example, related quinolone-pyrazole structures have been investigated as mode-selective TRPV1 antagonists for pain management, demonstrating the potential for developing highly specific drugs. nih.govresearchgate.net

Interdisciplinary Collaborations and Future Impact

Realizing the full potential of this compound and its derivatives will require robust collaboration across multiple scientific disciplines.

Chemistry and Medicine: The synergy between synthetic chemists, who can design and create novel derivatives, and biologists and pharmacologists, who can perform detailed mechanistic and in vivo evaluations, is essential for translating these compounds into viable therapeutic leads. researchgate.net

Materials Science and Chemistry: The development of functional devices like OLEDs and sensors necessitates close collaboration between chemists and materials scientists. This partnership is crucial for optimizing material properties, fabricating devices, and evaluating their performance and stability. researchgate.netrsc.org

Computational and Experimental Chemistry: The integration of computational modeling, including Density Functional Theory (DFT) and molecular docking, is becoming indispensable. These tools can predict molecular properties, guide synthetic strategies, and provide insight into molecule-target interactions, thereby accelerating the discovery and optimization cycle. nih.govmedpharmres.com

Q & A

Q. What are the common synthetic routes for 2-(1H-Pyrazol-1-yl)quinolin-8-ol in laboratory settings?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, quinolin-8-ol derivatives can react with pyrazole precursors under reflux conditions using potassium carbonate as a base in polar aprotic solvents like DMF. Purification often employs column chromatography or crystallization, with structural validation via NMR and mass spectrometry .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?